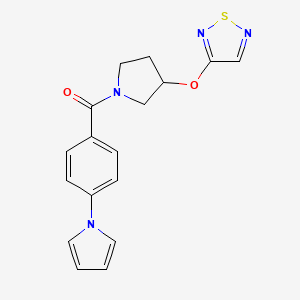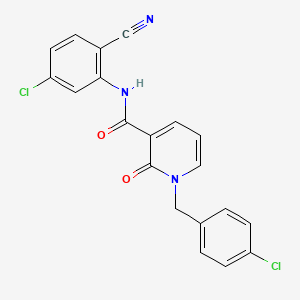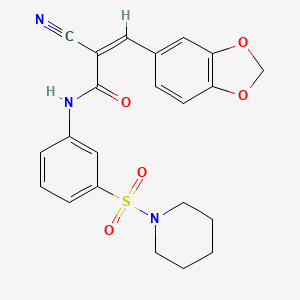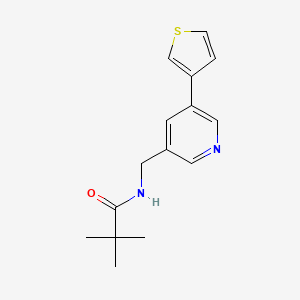
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is attached to a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a pivalamide group .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts. For example, magnesium oxide nanoparticles have been used in the synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography . The structure is often confirmed using spectroscopic methods such as FT-IR, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involving such compounds often involve cycloaddition reactions . These reactions can lead to the formation of new compounds with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the boiling point can be predicted . The compound’s solubility, density, and other properties can also be predicted .Wissenschaftliche Forschungsanwendungen
- Csp3-H Oxidation : Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. Researchers have developed an efficient copper-catalyzed method to convert pyridin-2-yl-methanes into pyridin-2-yl-methanones using water as the oxygen source . This approach provides new insights into water-involving oxidation reactions.
- Novel Compounds : Some derivatives of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds were tested on HSC-T6 cells .
- Indole Derivatives : Researchers have explored indole derivatives, including those containing the N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide motif. Molecular docking studies suggest potential anti-HIV-1 activity .
- Sulfonamide Group : The structure of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide indicates that the sulfonamide group possesses negative charges, making it a possible nucleophilic attack site .
- Valinyl-N-ium Isoxazole : Although limited, studies on isoxazole structures containing valine molecules have been conducted. Hydrogen bonding interactions play a crucial role in the crystal structure of valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)benzenesulfonate .
- Aromatic Ketones : The pyridin-2-yl-methanone motif is essential for pharmaceutical intermediates. Methods that allow direct oxidation of Csp3-H bonds provide a powerful route for transforming diarylmethanes into aromatic ketones .
Catalysis and Synthesis
Anti-Fibrosis Activity
Anti-HIV Potential
Nucleophilic Attack Sites
Crystal Structure Insights
Pharmaceutical Intermediates
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with cytochrome p450 enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs .
Biochemical Pathways
Similar compounds have been found to be competent in the metabolic activation of aflatoxin b1 .
Result of Action
Similar compounds have been found to exhibit significant spla2 inhibition activity .
Safety and Hazards
Zukünftige Richtungen
The development of new drugs often involves the synthesis of novel compounds and the evaluation of their biological activities . Therefore, future research could focus on synthesizing new derivatives of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide” and evaluating their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBXPAWTZSLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

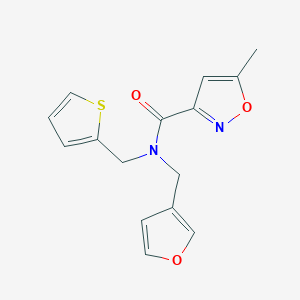
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
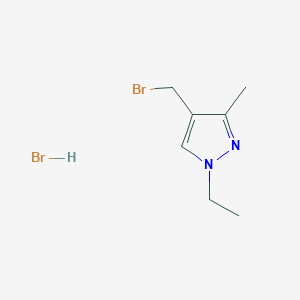
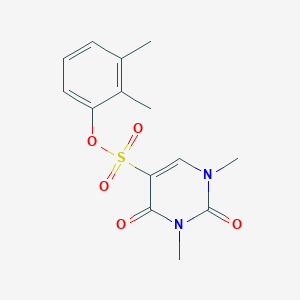
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

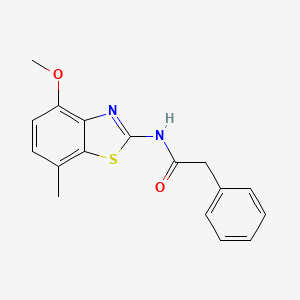
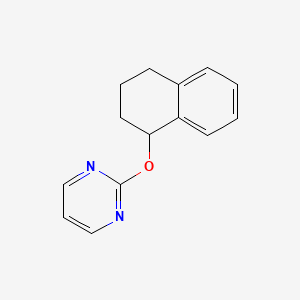

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
